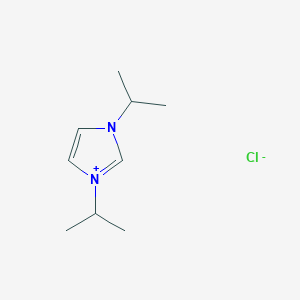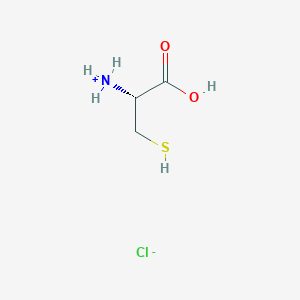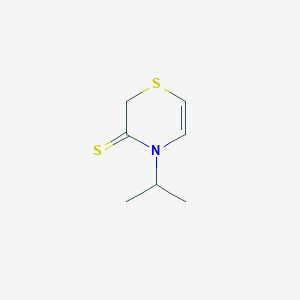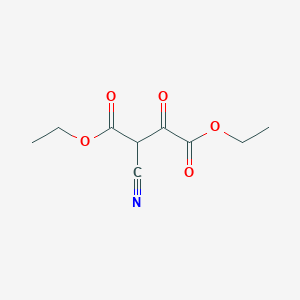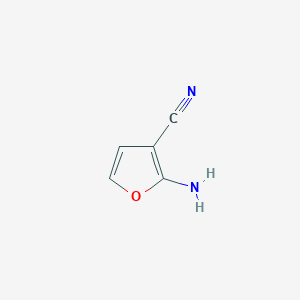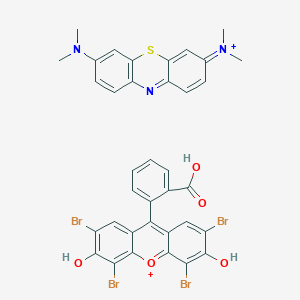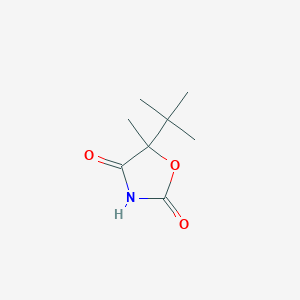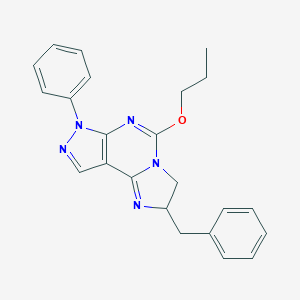
2,7-Dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine, also known as 2,6-dichlorophenolindophenol, is a chemical compound widely used as a redox dye. It is known for its distinctive color change properties, transitioning from blue when oxidized to colorless when reduced. This compound is particularly significant in biological and chemical research due to its role as an electron acceptor in photosynthesis studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorophenolindophenol typically involves the reaction of 2,6-dichlorophenol with indophenol. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of 2,6-dichlorophenolindophenol involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The production methods often include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-dichlorophenolindophenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In its oxidized form, 2,6-dichlorophenolindophenol is blue. It can be reduced to a colorless form using reducing agents such as ascorbic acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 2,6-dichlorophenolindophenol with ascorbic acid results in the formation of a colorless compound .
Applications De Recherche Scientifique
2,6-dichlorophenolindophenol has a wide range of scientific research applications:
Chemistry: It is used as a redox indicator in various chemical reactions and titrations.
Mécanisme D'action
The mechanism of action of 2,6-dichlorophenolindophenol involves its role as an electron acceptor. In photosynthetic systems, it accepts electrons from the photosynthetic electron transport chain, substituting for the natural electron carrier, NADP+. This process results in the reduction of 2,6-dichlorophenolindophenol to its colorless form, which can be measured spectrophotometrically .
Comparaison Avec Des Composés Similaires
2,6-dichlorophenol: A precursor in the synthesis of 2,6-dichlorophenolindophenol.
Indophenol: Another compound used in the synthesis of 2,6-dichlorophenolindophenol.
Comparison: 2,6-dichlorophenolindophenol is unique due to its dual color forms (blue when oxidized and colorless when reduced) and its specific role as an electron acceptor in photosynthesis studies. This distinguishes it from other similar compounds that may not exhibit the same redox properties or applications .
Propriétés
Numéro CAS |
133973-80-5 |
|---|---|
Formule moléculaire |
C23H23N5O |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
4-benzyl-10-phenyl-7-propoxy-3,6,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene |
InChI |
InChI=1S/C23H23N5O/c1-2-13-29-23-26-22-20(15-24-28(22)19-11-7-4-8-12-19)21-25-18(16-27(21)23)14-17-9-5-3-6-10-17/h3-12,15,18H,2,13-14,16H2,1H3 |
Clé InChI |
IVSSCLNOPSKRLX-UHFFFAOYSA-N |
SMILES |
CCCOC1=NC2=C(C=NN2C3=CC=CC=C3)C4=NC(CN41)CC5=CC=CC=C5 |
SMILES canonique |
CCCOC1=NC2=C(C=NN2C3=CC=CC=C3)C4=NC(CN41)CC5=CC=CC=C5 |
Synonymes |
2,7-dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine 2,7-dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine, R(-)-isomer DPPIPP DPPIPP, (R(-))- DPPIPP, (S(-))- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


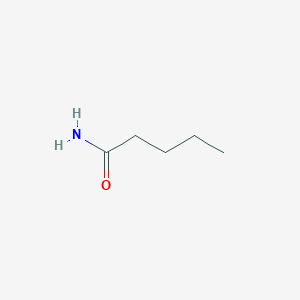
![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)
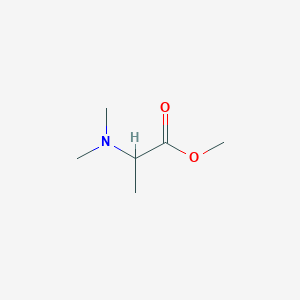
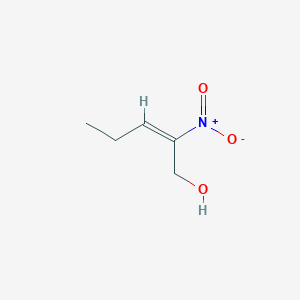
![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)
![(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one](/img/structure/B147686.png)
